2-Methyloctahydropyrrolo[3,4-b]pyrrole
Description
2-Methyloctahydropyrrolo[3,4-b]pyrrole is a bicyclic amine featuring two fused pyrrole rings, with a methyl substituent on one nitrogen atom. Its octahydro designation indicates full saturation of the bicyclic framework, resulting in a rigid, three-dimensional structure.
Key structural attributes include:
- Molecular formula: C₇H₁₄N₂ (average mass: 126.203 g/mol) .
- Stereochemistry: Contains two stereocenters, leading to multiple stereoisomers (e.g., cis/trans configurations) .
- Synthetic routes: Primarily synthesized via domino reactions of bromomaleimides with β-aminocrotonic acid esters under metal-free conditions .
Properties
Molecular Formula |
C7H14N2 |
|---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
2-methyl-1,2,3,3a,4,5,6,6a-octahydropyrrolo[2,3-c]pyrrole |
InChI |
InChI=1S/C7H14N2/c1-5-2-6-3-8-4-7(6)9-5/h5-9H,2-4H2,1H3 |
InChI Key |
MNRUCWIWKONNBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2CNCC2N1 |
Origin of Product |
United States |
Comparison with Similar Compounds
2-Methyloctahydropyrrolo[3,4-c]pyrrole
- Key difference : Fusion positions of the pyrrole rings ([3,4-c] vs. [3,4-b]) alter the spatial arrangement of nitrogen atoms (Table 1).
- Stereochemical impact : The [3,4-c] isomer (CAS: 86732-28-7) adopts a distinct bicyclic conformation, influencing its reactivity and intermolecular interactions .
- Applications : Both isomers are used as building blocks in drug discovery, but their differing geometries affect binding affinities in biological systems .
Table 1: Structural Comparison of Pyrrolopyrrole Derivatives
Thieno[3,4-b]pyrrole Derivatives
- Structural divergence: Replacement of one pyrrole ring with a thiophene moiety (e.g., thieno[3,4-b]pyrrole derivatives).
- Synthesis: Generated via intramolecular 1,3-dipolar cycloaddition of cysteine-derived imines, contrasting with the domino reactions used for pyrrolo[3,4-b]pyrroles .
- Reactivity : Thiophene incorporation enhances π-stacking capabilities, making these compounds suitable for materials science applications .
Domino Reactions (Target Compound)
Alternative Routes for Analogs
- Paal-Knorr Cyclization: Used for pyrrolo[3,4-b]indoles, involving condensation of amines with diketones .
- Cycloadditions: Thieno[3,4-b]pyrroles synthesized via intramolecular 1,3-dipolar cycloadditions of azomethine ylides .
Physicochemical Properties
- Solubility : The bicyclic structure of 2-Methyloctahydropyrrolo[3,4-b]pyrrole confers moderate water solubility, enhanced by protonation of the secondary amines .
- Stability : Stable under inert conditions but susceptible to oxidation at the methyl-substituted nitrogen .
- Stereochemical Purity : Commercial samples often specify enantiomeric ratios (e.g., 96% purity for the [3,4-c] isomer) .
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